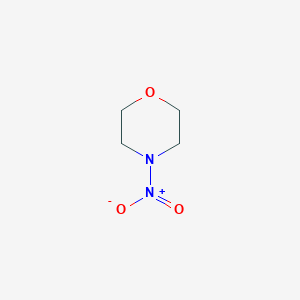

4-Nitromorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitromorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c7-6(8)5-1-3-9-4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXKWVREBLYPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194456 | |

| Record name | N-Nitromorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4164-32-3 | |

| Record name | 4-Nitromorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitromorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4164-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitromorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5D681TQ9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of 4 Nitromorpholine Formation and Transformation

Nitration and Nitrosation Pathways of Morpholine (B109124)

The secondary amine morpholine can undergo both nitration and nitrosation to form 4-nitromorpholine and N-nitrosomorpholine, respectively. researchgate.netacs.org These reactions are of significant interest due to the involvement of various reactive nitrogen species.

A key player in the formation of 4-nitromorpholine is peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). acs.orgnih.govmdpi.com Other reactive nitrogen species, such as dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitryl chloride (NO₂Cl), have also been implicated in the nitration and nitrosation of secondary amines. acs.orgnih.govresearchgate.net

The reaction of peroxynitrite with morpholine yields both 4-nitromorpholine (Mor-NO₂) and N-nitrosomorpholine (Mor-NO). researchgate.netresearchgate.netacs.org The mechanisms are intricate, involving free radicals and are sensitive to environmental factors like carbon dioxide concentration and pH. researchgate.netresearchgate.netacs.orglsu.edu

The nitration and nitrosation of morpholine by peroxynitrite are understood to proceed through a free radical mechanism. nih.govresearchgate.netacs.orglsu.edu This process involves a one-electron oxidation of the secondary amine by peroxynitrite, leading to the formation of an amino radical (R₂N•), specifically the morpholine radical (Mor•). acs.orgnih.gov This radical intermediate is a common precursor to both the nitrated and nitrosated products. researchgate.netacs.orglsu.edu The morpholine radical can then react with either nitrogen dioxide (•NO₂) to form 4-nitromorpholine or with nitric oxide (•NO) to yield N-nitrosomorpholine. nih.govresearchgate.netacs.orglsu.edu The formation of the morpholine radical can be initiated by hydroxyl radicals (HO•) or carbonate radicals (CO₃•⁻) generated from the decomposition of peroxynitrite and its adduct with carbon dioxide. lsu.edu

Carbon dioxide (CO₂) plays a significant role in the peroxynitrite-mediated reactions of morpholine. researchgate.netresearchgate.netacs.orglsu.edu Low concentrations of CO₂ have been found to catalyze both the nitration and nitrosation of morpholine. researchgate.netresearchgate.netacs.orglsu.edu However, at higher concentrations, CO₂ has a differential effect. Excess CO₂ dramatically reduces the yield of N-nitrosomorpholine but does not significantly affect the yield of 4-nitromorpholine. researchgate.netresearchgate.netacs.orglsu.edu The combined yield of both products remains relatively constant regardless of the CO₂ concentration, suggesting a shift in the reaction pathway from nitrosation towards nitration in the presence of excess CO₂. researchgate.netresearchgate.netacs.orglsu.edu This is attributed to the formation of a peroxynitrite-CO₂ adduct (ONOOCO₂⁻), which influences the subsequent radical reactions. lsu.edu

The pH of the reaction medium significantly influences the relative yields of 4-nitromorpholine and N-nitrosomorpholine from the reaction of peroxynitrite with morpholine. nih.govresearchgate.netacs.org The formation of 4-nitromorpholine exhibits a bell-shaped pH profile, with the maximum yield occurring around pH 9.0. researchgate.netacs.org In contrast, the yield of N-nitrosomorpholine increases with pH, reaching a plateau at approximately pH 10.0. researchgate.netacs.org At alkaline pH, the yield of N-nitrosomorpholine is about three times higher than that of 4-nitromorpholine. acs.orgnih.gov Conversely, at a pH below 7.5, the formation of 4-nitromorpholine is favored, with yields being about twice as high as those of N-nitrosomorpholine. acs.orgnih.gov

Table 1: Effect of pH on the Relative Yields of 4-Nitromorpholine and N-Nitrosomorpholine

| pH Range | Predominant Product | Approximate Yield Ratio (Nitromorpholine:Nitrosomorpholine) |

| < 7.5 | 4-Nitromorpholine | 2:1 acs.orgnih.gov |

| Alkaline | N-Nitrosomorpholine | 1:3 acs.orgnih.gov |

Besides peroxynitrite, other nitrogen oxides are also capable of reacting with secondary amines like morpholine. acs.orgnih.govresearchgate.net Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), the dimer of nitrogen dioxide (NO₂), are known nitrosating and nitrating agents, respectively. core.ac.ukresearchgate.netebi.ac.uk The reaction of morpholine with N₂O₃ leads to the formation of N-nitrosomorpholine. core.ac.uk Nitryl chloride (NO₂Cl) is another reactive nitrogen species that can participate in these reactions. acs.orgnih.govresearchgate.net The reactivity of these nitrogen oxides with amines is a critical area of study in understanding the various pathways that can lead to the formation of N-nitroso and N-nitro compounds. researchgate.net

Reactive Nitrogen Species (RNS) Involvement

Nitrite (B80452) and Oxidant Systems (e.g., HOCl, H2O2, Peroxidases)

The formation of 4-nitromorpholine can occur through the reaction of its parent amine, morpholine, with nitrite in the presence of various oxidants. Studies have shown that reacting morpholine with a combination of nitrite and hypochlorous acid (HOCl) or nitrite and hydrogen peroxide (H₂O₂) can yield 4-nitromorpholine. nih.govacs.org The presence of enzymes such as myeloperoxidase or horseradish peroxidase in these systems can also facilitate the formation of both nitration (4-nitromorpholine) and nitrosation (N-nitrosomorpholine) products. nih.govacs.org

The proposed mechanism for this transformation involves a free radical pathway. nih.govacs.org It is suggested that secondary amines like morpholine undergo a one-electron oxidation to form an amino radical (R₂N•). nih.govacs.org This radical intermediate can then react with nitrogen dioxide (•NO₂) to yield the final 4-nitromorpholine product. nih.govacs.org The yields of the nitration and nitrosation products are highly dependent on the specific reactants and reaction conditions. nih.govacs.org For instance, in reactions with peroxynitrite, the nitration of morpholine is optimal at a pH of 8.5. nih.govacs.org

Kinetics and Thermodynamics of Formation Reactions

Reaction Rate Determination

The kinetics of 4-nitromorpholine formation are influenced by multiple factors, including pH and the concentration of reactants. The reaction of morpholine with peroxynitrite shows a clear time-dependent formation of 4-nitromorpholine, which can be monitored by RP-HPLC. researchgate.net The yield of 4-nitromorpholine from this reaction is significantly dependent on pH, with maximum yields observed around pH 9.0, indicating a pH-dependent reaction rate. researchgate.net Below pH 7.5, the formation of 4-nitromorpholine can be more than double that of its nitrosated counterpart, N-nitrosomorpholine. nih.govacs.org

In related studies on similar compounds, such as the formation of N-nitrosopiperazine from piperazine (B1678402) and nitrite, the reaction was determined to be first order in nitrite, the piperazine carbamate (B1207046) species, and the hydronium ion. researchgate.net While specific reaction orders for 4-nitromorpholine formation are not detailed in the available literature, the conversion of N-nitrosomorpholine to N-nitromorpholine has been observed to proceed over several hours at elevated temperatures. rsc.orgnih.gov

Activation Energy Studies

Direct experimental data on the activation energy for the formation of 4-nitromorpholine from morpholine is not prominently available. However, computational studies on the related transformation of N-hydroxymethyldialkylamines provide insight into the thermodynamics of similar reactions. A Density Functional Theory (DFT) study predicted a Gibbs free energy of activation of 3.3 kcal mol⁻¹ for a key step in a related nitrosolysis reaction. nih.gov For comparison, experimental studies on the formation of N-nitrosopiperazine, a structurally related heterocyclic amine, determined the activation energy to be 84 ± 2 kJ/mol. researchgate.net

Degradation and Decomposition Mechanisms

Thermal Decomposition Pathways

4-Nitromorpholine exhibits thermal instability. During its synthesis, a controlled heating process is required, as an exothermic reaction can occur around 60°C, causing the temperature to rapidly increase to 110°C. orgsyn.org This suggests the onset of thermal decomposition. While specific, detailed studies on the thermal decomposition pathways of 4-nitromorpholine are limited, research on analogous compounds such as 4-nitroimidazole (B12731) indicates that decomposition can begin with the cleavage of the C–NO₂ bond. researchgate.net For 4-nitroimidazole, this initial bond-breaking is followed by the rapid destruction of the heterocyclic ring by the released nitrogen dioxide. researchgate.net It is plausible that 4-nitromorpholine follows a similar initial decomposition step.

Radical-Based Destruction in Aqueous Systems

4-Nitromorpholine is susceptible to degradation by radical species in aqueous environments, a key process in advanced oxidation and reduction technologies for water treatment. nih.gov The reaction kinetics of 4-nitromorpholine with the hydroxyl radical (•OH) and the hydrated electron (e⁻aq) have been determined using electron pulse radiolysis. nih.gov

The reaction with the hydroxyl radical is rapid, with the primary mechanism suggested to be hydrogen atom abstraction from the alkyl chains of the morpholine ring. nih.gov The reaction with the hydrated electron is even faster and is largely independent of the compound's structure, indicating that the reduction primarily occurs at the nitramine functional group. nih.gov Some of this reduction (~40%) leads to the quantitative destruction of the nitramine. nih.gov

Table 1: Reaction Rate Constants for the Radical-Based Degradation of 4-Nitromorpholine in Water

| Reactant Species | Rate Constant (k) in M⁻¹s⁻¹ | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | (2.30 ± 0.19) x 10⁹ | nih.gov |

| Hydrated Electron (e⁻aq) | (2.18 ± 0.13) x 10¹⁰ | nih.gov |

Hydroxyl Radical Reactions

The reaction between 4-nitromorpholine and the hydroxyl radical (•OH) is a rapid oxidation process. nih.gov Studies using pulse radiolysis have determined the second-order rate constant for this reaction. nih.gov

Research Findings:

The rate constant for the reaction of the hydroxyl radical with 4-nitromorpholine has been measured at (2.30 ± 0.19) × 10⁹ M⁻¹ s⁻¹ at ambient temperature (20 ± 1 °C) and neutral pH. nih.gov This value was determined using thiocyanate (B1210189) (SCN⁻) competition kinetics. nih.govresearchgate.net In this method, the reaction of •OH with SCN⁻ produces a transient species, (SCN)₂•⁻, which has a strong absorbance at 475 nm. nih.gov When 4-nitromorpholine is present, it competes with SCN⁻ for the hydroxyl radicals, leading to a decrease in the (SCN)₂•⁻ absorbance. nih.gov The rate constant for the reaction with 4-nitromorpholine can be calculated from this reduction in absorbance. nih.gov The use of competition kinetics was necessary because the direct reaction of hydroxyl radicals with nitramines like 4-nitromorpholine did not yield any significant transient absorbance changes in the UV-visible spectrum (250–800 nm). nih.govresearchgate.net

| Compound | Number of CH₂ Groups | k•OH (× 10⁹ M⁻¹ s⁻¹) |

|---|---|---|

| N-nitrodimethylamine | 0 | 0.544 ± 0.020 |

| N-nitrodiethylamine | 2 | 0.867 ± 0.048 |

| N-nitrodipropylamine | 4 | 2.25 ± 0.11 |

| 4-Nitromorpholine | 4 | 2.30 ± 0.19 |

| N-nitropiperidine | 5 | 2.80 ± 0.19 |

| N-nitrodibutylamine | 6 | 3.83 ± 0.11 |

Hydrated Electron Reactions

The reaction of 4-nitromorpholine with the hydrated electron (e⁻aq) is an even faster process, representing a key reduction pathway. nih.gov

Research Findings:

The rate constant for the reaction of the hydrated electron with 4-nitromorpholine is (2.18 ± 0.13) × 10¹⁰ M⁻¹ s⁻¹. nih.gov This rate constant was determined by directly observing the pseudo-first-order decay of the hydrated electron's absorption signal at 700 nm in the presence of varying concentrations of 4-nitromorpholine. nih.gov

In contrast to the hydroxyl radical reactions, the rate constants for hydrated electron reactions with a series of nitramines are largely independent of the compound's structure or the number of methylene (B1212753) groups. nih.govresearchgate.net The average rate constant for a series of ten nitramines was found to be (1.87 ± 0.25) × 10¹⁰ M⁻¹ s⁻¹. nih.gov This consistency strongly suggests that the reaction site is the common nitramine moiety (-NNO₂) itself, where the electron is captured, rather than the alkyl chains. nih.govresearchgate.net This reduction is significantly faster than the oxidation by hydroxyl radicals. nih.gov

| Compound | Number of CH₂ Groups | ke⁻aq (× 10¹⁰ M⁻¹ s⁻¹) |

|---|---|---|

| N-nitrodimethylamine | 0 | 1.91 ± 0.07 |

| N-nitrodiethylamine | 2 | 1.76 ± 0.07 |

| N-nitrodipropylamine | 4 | 1.55 ± 0.11 |

| 4-Nitromorpholine | 4 | 2.18 ± 0.13 |

| N-nitropiperidine | 5 | 2.17 ± 0.04 |

| N-nitrodibutylamine | 6 | 1.64 ± 0.15 |

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the structure and monitoring the reactions of 4-Nitromorpholine.

| Technique | Signal Type | Chemical Shift (ppm) / Interpretation |

|---|---|---|

| ¹H NMR | Morpholine (B109124) CH₂-O protons | δ 3.6–3.8 (axial) |

| ¹H NMR | Morpholine CH₂-N protons | δ 2.4–2.6 (equatorial) |

| ¹³C NMR | Morpholine N-CH₂ carbons | δ 45–50 |

| ¹³C NMR | Morpholine O-CH₂ carbons | δ 65–70 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of 4-Nitromorpholine. savemyexams.combioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula. savemyexams.comeuropa.eu This technique can differentiate between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com For related nitro compounds, HRMS is instrumental in confirming the presence of nitrogen and oxygen atoms and in analyzing fragmentation patterns to further support structural elucidation. europa.eu

| Compound | Molecular Formula | Calculated Exact Mass | Measured Mass (Hypothetical) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| 4-Nitromorpholine | C₄H₈N₂O₃ | 132.0535 | 132.0533 | < 2 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring chemical reactions involving nitroaromatic compounds. spectroscopyonline.com The reduction of a related compound, 4-nitrophenol, can be followed by observing the disappearance of its characteristic absorption peak at 400 nm and the appearance of the product's peak at a different wavelength. metrohm.comresearchgate.netresearchgate.net This method allows for the real-time tracking of reaction kinetics and the determination of reaction completion. metrohm.com For instance, in the reduction of 4-nitrophenol, the absorbance at 400 nm is directly proportional to its concentration, providing a quantitative measure of the reaction's progress. researchgate.net

| Compound/Intermediate | Characteristic Absorption Peak (λmax) | Application |

|---|---|---|

| 4-Nitrophenol | ~400 nm | Monitoring consumption of reactant |

| 4-Aminophenol (product) | ~290 nm | Monitoring formation of product |

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline compounds like 4-Nitromorpholine.

Single-crystal X-ray diffraction is a powerful analytical method that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. scirp.orgrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure can be generated. mdpi.com This technique has been successfully applied to study the structures of various complex heterocyclic compounds, providing unequivocal proof of their assigned chemical architectures. mdpi.com For porous coordination polymers, this method can even visualize structural transformations upon interaction with gases or solvents. rsc.orgnih.gov

The data obtained from single-crystal X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. This information is critical for confirming the molecular conformation of 4-Nitromorpholine. For the morpholine ring, it can definitively establish whether the ring adopts a chair, boat, or twist-boat conformation. Furthermore, the precise bond parameters of the nitro group and its connection to the morpholine nitrogen provide insight into the electronic effects and potential intramolecular interactions within the molecule.

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-N, N-O) | Indicates bond order and strength |

| Bond Angles | Angles between adjacent bonds (e.g., O-N-O) | Defines the local geometry around an atom |

| Torsional Angles | Dihedral angles describing the rotation around a bond | Determines the overall 3D shape (conformation) of the molecule |

Computational Chemistry and Theoretical Modeling of 4 Nitromorpholine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a versatile tool in computational chemistry, offering a balance between accuracy and computational cost. wikipedia.org DFT calculations have been instrumental in understanding the structure, reactivity, and mechanisms related to 4-nitromorpholine and its precursors.

DFT calculations are widely used to determine the optimized molecular geometries and electronic properties of molecules. researchgate.net For systems related to 4-nitromorpholine, such as 4-(2-Nitrobutyl)morpholine, DFT studies provide detailed insights into their electronic properties and stability. Calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of molecular reactivity.

Electrostatic potential maps generated through DFT highlight electron-rich and electron-deficient regions of a molecule, which is critical for predicting sites of nucleophilic or electrophilic attack. In nitro-containing morpholine (B109124) derivatives, the electron-withdrawing nature of the nitro group polarizes the morpholine ring, which can enhance dipole-dipole interactions. Furthermore, DFT can optimize the molecule's geometry, for instance, determining the most stable conformation by minimizing steric hindrance.

| Property | Finding | Significance |

|---|---|---|

| HOMO-LUMO Gap | Calculated at ~5.2 eV for 4-(2-Nitrobutyl)morpholine | Indicates moderate reactivity. |

| Electrostatic Potential | Highlights electron-deficient regions near the nitro group | Favors nucleophilic attacks at or near the nitro group. |

| Optimized Geometry | Side chains adopt staggered conformations | Represents the lowest energy state by reducing steric hindrance. |

DFT is a powerful tool for mapping out reaction mechanisms at a molecular level. rsc.org Studies on the formation of N-nitromorpholine from precursors like dimorpholinomethane in fuming nitric acid have utilized DFT to understand the reaction course. rsc.orgrsc.org Experimental tracking of the reaction identified N-hydroxymethylmorpholine as a key intermediate. rsc.orgresearchgate.net

DFT calculations have substantiated these experimental findings by modeling the transition states (TSs) involved. rsc.org For the nitrosolysis of N-hydroxymethylmorpholine, a key step in the potential formation pathway of N-nitromorpholine, DFT calculations revealed a rigid, bicyclic transition state. rsc.org This transition state involves the N-hydroxymethyldialkylamine substrate, ammonia (B1221849), and water molecules, which are essential for forming the hydrogen-bonded adduct. rsc.orgresearchgate.net The calculations demonstrated that the nitrosating agent, NO+, approaches the nitrogen atom of the substrate from the side opposite the bicyclic ring structure in the transition state. rsc.org The use of DFT helps resolve ambiguities in reaction mechanisms by comparing the energetics of competing pathways, favoring mechanisms like electrophilic aromatic nitration over radical processes in some cases. acs.org

A significant advantage of DFT is its ability to calculate the energetic profiles of reaction pathways, including the Gibbs free energy of activation (ΔG‡). In the study of N-hydroxymethylmorpholine nitrosolysis, DFT was used to compare two reaction models: one catalyzed by an ammonia molecule and one where ammonia was replaced by a water molecule. rsc.org

The calculations showed that the presence of ammonia significantly lowers the activation energy, indicating it plays a catalytic role. rsc.orgrsc.org This theoretical result aligns with experimental observations that the addition of ammonium (B1175870) salts (like NH₄NO₃) dramatically increases the yield of the nitrosolysis product, N-nitrosomorpholine. rsc.orgresearchgate.net The calculated energy profiles provide quantitative support for the proposed mechanism. rsc.orgrsc.org Similarly, DFT calculations have been used to investigate the dissociation free energy of N–NO2 bonds in other nitrating reagents and energetic nitramines, providing insight into their stability and reactivity. acs.orgresearchgate.net

| Reaction Model | Calculated ΔG‡ (kcal mol⁻¹) | Conclusion |

|---|---|---|

| Model A (with NH₃ catalyst) | 3.3 | The significantly lower energy barrier for Model A indicates that NH₃ acts as a catalyst, promoting the reaction. rsc.orgrsc.org |

| Model B (with H₂O instead of NH₃) | 13.7 |

Molecular Dynamics Simulations (e.g., Ab Initio Molecular Dynamics for related systems)

While specific molecular dynamics (MD) studies focusing solely on 4-nitromorpholine are not prominent in the reviewed literature, the technique, particularly ab initio molecular dynamics (AIMD), is highly relevant for understanding its behavior in condensed phases. AIMD combines quantum mechanical calculations (often DFT) for interatomic forces with classical molecular dynamics to simulate the temporal evolution of a system. gassnova.no

This approach has been applied to study complex chemical processes for related systems. For instance, AIMD has been used to investigate the reaction of the dinitrogen tetraoxide (N₂O₄) ion pair with water clusters to produce HONO and HNO₃, providing a model for reactions in bulk aqueous phases. ebi.ac.uk It is also employed to model the attributes of solvents used in industrial processes like CO2 capture, which may include amines. gassnova.no Such simulations can predict properties like free energy of solvation, vapor pressure, and reaction constants in a solvated environment. gassnova.no Therefore, AIMD holds the potential to simulate the dynamics, solvation, and reaction kinetics of 4-nitromorpholine in various environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling (for environmental degradation)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, including their environmental fate and effects, based on their molecular structure. ecetoc.org These models are crucial for assessing the biodegradability of organic compounds, as persistent chemicals can contribute to environmental pollution. rsc.orgeuropa.eu

QSAR methodologies are used within regulatory frameworks, such as REACH, to estimate the persistence of chemicals by predicting their half-life in environmental compartments like water, soil, and sediment. nih.gov For compounds structurally related to 4-nitromorpholine, QSAR models can be employed to estimate biodegradation half-lives and bioaccumulation factors. The development of QSAR models can be based on mechanistic understanding or statistical correlations. ecetoc.org The ultimate goal is to provide reliable, non-testing methods for screening new and existing chemicals for their potential environmental impact, reducing the need for extensive and costly experimental testing. ecetoc.orgnih.gov

Analytical Chemistry Methodologies for 4 Nitromorpholine and Nitramine Detection

Chromatographic Separations

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For nitramines like 4-Nitromorpholine, GC methods often require careful optimization to prevent thermal degradation during analysis. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. In the analysis of 4-Nitromorpholine and related nitramines, GC-MS provides both qualitative and quantitative information. lancashire.ac.uk The electron impact (EI) ionization mode is commonly used, generating a characteristic fragmentation pattern that serves as a fingerprint for the compound. rjstonline.com For enhanced sensitivity, especially in complex matrices, selected ion monitoring (SIM) can be employed, where only specific mass fragments of the target analyte are monitored. nih.gov

For the analysis of nitroaromatic and nitramine compounds, specific GC columns and conditions are recommended to achieve optimal separation. While specific methods for 4-Nitromorpholine are not extensively detailed in publicly available standard methods, the principles from methods for other nitro-compounds, such as those in EPA Method 8091 for nitroaromatics, can be adapted. epa.gov This involves using a capillary column, such as a DB-5 or equivalent, and a temperature-programmed oven to ensure the elution of compounds of interest. rjstonline.comajrconline.org

A study on the quantification of morpholine (B109124) involved its derivatization to N-nitroso-morpholine, which was then analyzed by GC-MS. mdpi.com This indicates that derivatization can be a strategy to improve the chromatographic behavior and detectability of morpholine-related compounds. While 4-Nitromorpholine is already nitrated, this highlights the flexibility of GC-MS methods. The typical operating conditions for the analysis of related nitro compounds are summarized in the table below.

Table 1: Typical GC-MS Operating Conditions for Nitroaromatic Compound Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | rjstonline.com |

| Injector Temperature | 250°C | rjstonline.com |

| Carrier Gas | Helium at 1.2 mL/min | rjstonline.com |

| Oven Program | 90°C (hold 0.7 min), then 35°C/min to 280°C (hold 2 min) | rjstonline.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | rjstonline.com |

| MS Transfer Line Temp. | 300°C | rjstonline.com |

| Ion Source Temp. | 200°C | rjstonline.com |

| Scan Mode | Full Scan (50-550 amu) or Selected Ion Monitoring (SIM) | lancashire.ac.uknih.gov |

Two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity compared to conventional one-dimensional GC, making it particularly suitable for the analysis of complex samples containing numerous organic nitrogen compounds. aerosol-soc.comwhiterose.ac.uk When coupled with a Nitrogen Chemiluminescence Detector (NCD), it becomes a highly selective and sensitive technique for the detection of nitramines and nitrosamines. aerosol-soc.comdigitellinc.com The NCD provides an equimolar response to nitrogen-containing compounds, which simplifies quantification. acs.org

This technique has been successfully applied to the analysis of atmospheric aerosols to identify and quantify carcinogenic nitrosamines and nitramines formed from the atmospheric degradation of amines. whiterose.ac.uk The increased peak resolution and sensitivity of GCxGC-NCD allow for the detection of trace levels of these compounds in complex environmental matrices. aerosol-soc.comacs.org Research has shown that GCxGC-NCD is a valuable tool for understanding the chemical composition of nitrogen-containing compounds in various samples, including fuels, without extensive sample preparation. nih.govfigshare.comjove.com The method has demonstrated good repeatability, with relative standard deviations (%RSD) of less than 5% for intraday and less than 10% for interday analyses. nih.gov

Table 2: Performance Characteristics of GCxGC-NCD for Organic Nitrogen Compounds

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 1.7 ppm (for total nitrogen in fuel) | nih.gov |

| 0.16–0.27 pgN (for specific ON standards) | acs.org | |

| Limit of Quantitation (LOQ) | 5.5 ppm (for total nitrogen in fuel) | nih.gov |

| 0.71–1.19 pgN (for specific ON standards) | acs.org | |

| Intraday Precision (%RSD) | < 5% | nih.gov |

| Interday Precision (%RSD) | < 10% | nih.gov |

Liquid Chromatography (LC) Techniques

Liquid chromatography is a versatile separation technique that is well-suited for the analysis of non-volatile, thermally labile, or polar compounds, which may be difficult to analyze by GC. For nitramines, LC is often the method of choice to avoid potential thermal degradation.

Reversed-Phase Liquid Chromatography (RPLC) is one of the most common modes of HPLC used for the separation of a wide range of organic compounds. In RPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like methanol (B129727) or acetonitrile. pensoft.netnih.gov

EPA Method 8330B outlines a procedure for the analysis of various nitroaromatics and nitramines in water and soil samples using RPLC with UV detection. epa.govepa.gov This method utilizes a primary C18 or C8 column for separation and a secondary column with a different selectivity (e.g., a CN or Phenyl-Hexyl column) for confirmation. epa.govunitedchem.com The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of methanol/water or acetonitrile/water. pensoft.netunitedchem.com The detection is commonly performed at wavelengths of 254 nm and 210 nm. epa.gov While 4-Nitromorpholine is not explicitly listed as a target analyte in EPA Method 8330B, the method is applicable to a broad range of nitramine explosives and could be adapted for its analysis. epa.gov

Table 3: Typical RPLC Conditions based on EPA Method 8330B

| Parameter | Specification | Reference |

|---|---|---|

| Primary Column | C18 reversed-phase, 25 cm x 4.6 mm, 5 µm | epa.gov |

| Confirmation Column | CN reversed-phase, 25 cm x 4.6 mm, 5 µm | epa.gov |

| Mobile Phase | Methanol/water (50:50, v/v) | unitedchem.com |

| Flow Rate | 1.5 mL/min | unitedchem.com |

| Injection Volume | 100 µL | unitedchem.com |

| Detector | UV at 254 nm and 210 nm | epa.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the trace-level quantification of environmental contaminants, including nitramines. spectroscopyonline.commdpi.com This technique offers high sensitivity and selectivity by combining the separation power of liquid chromatography with the specific detection of tandem mass spectrometry. mdpi.comfrontiersin.org LC-MS/MS is particularly advantageous for analyzing polar and thermally labile compounds that are not amenable to GC analysis. spectroscopyonline.com

For the analysis of nitramine explosives like RDX and HMX, LC-MS/MS methods have been developed using electrospray ionization (ESI) in negative ion mode. frontiersin.org The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides excellent selectivity and reduces matrix interferences. frontiersin.org This allows for the quantification of target analytes at very low concentrations, often in the nanogram-per-liter (ng/L) range in environmental samples. nih.govlcms.cz The development of ultrafast LC-MS/MS methods has further improved the throughput of analysis for explosives in soil and water samples. researchgate.net

Table 4: LC-MS/MS Parameters for the Analysis of Nitramine Explosives

| Parameter | Specification | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | frontiersin.org |

| Mass Spectrometer | Triple Quadrupole | frontiersin.orglcms.cz |

| Scan Mode | Multiple Reaction Monitoring (MRM) | frontiersin.org |

| Ion Spray Voltage | -4500 V | frontiersin.org |

| Source Temperature | 580°C | frontiersin.org |

| Limit of Detection (LOD) | 1.00 ng/mL (in plasma for RDX and HMX) | frontiersin.org |

| 0.002 - 3.323 ng/L (for various PPCPs in water) | nih.gov |

Sample Preparation and Extraction Techniques

Sample preparation is a critical step in the analytical workflow for the accurate determination of 4-Nitromorpholine and related nitramines. The primary goals are to isolate the target analytes from complex matrices, remove interfering substances, and concentrate the analytes to a level suitable for instrumental detection. The choice of extraction technique depends on the sample matrix (e.g., water, soil, biological fluids), the concentration of the analyte, and the desired level of cleanliness. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common and effective methods employed for this purpose.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a separation technique based on the principle of differential solubility of a compound between two immiscible liquid phases. wikipedia.org Typically, these phases consist of an aqueous solution and an organic solvent. wikipedia.org The analyte partitions between the two layers based on its relative affinity for each, a property quantified by the partition coefficient. chromatographyonline.com For a compound like 4-Nitromorpholine, which possesses both polar (nitro and morpholine groups) and non-polar (cyclic ether structure) characteristics, the selection of an appropriate organic solvent is crucial for efficient extraction from aqueous samples.

The general LLE procedure involves vigorously mixing the sample with a chosen extraction solvent in a separatory funnel. wikipedia.org After mixing, the phases are allowed to separate, and the layer containing the analyte (the extract) is collected. wikipedia.org This process may be repeated multiple times with fresh solvent to improve recovery. Key parameters that are optimized to maximize extraction efficiency include the choice of organic solvent, the pH of the aqueous sample, the solvent-to-sample volume ratio, and mixing time. chromatographyonline.com

For polar analytes, adjusting the pH of the aqueous sample can enhance extraction efficiency. However, for a neutral molecule like 4-Nitromorpholine, pH adjustment primarily serves to suppress the ionization of acidic or basic matrix interferents. A technique known as back-extraction can be used to further purify the sample. chromatographyonline.com In this process, the analyte is first extracted into an organic phase and then re-extracted into a fresh aqueous phase under different pH conditions, leaving interfering compounds behind in the organic layer. chromatographyonline.comelementlabsolutions.com

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors with minimal solvent usage. In DLLME, a small volume of an extraction solvent is injected along with a disperser solvent (miscible in both phases, like acetone (B3395972) or acetonitrile) into the aqueous sample. wikipedia.org This creates a cloudy emulsion, maximizing the surface area for rapid analyte transfer. The phases are then separated by centrifugation. wikipedia.org

Table 1: Key Parameters in Liquid-Liquid Extraction for Nitramine Analysis

| Parameter | Description | Common Choices & Considerations | Reference |

|---|---|---|---|

| Extraction Solvent | An organic solvent immiscible with the aqueous sample, chosen to have a high affinity for the target analyte. | Dichloromethane, Chloroform, Ethyl Acetate, Toluene. Choice depends on analyte polarity and subsequent analytical technique. | wikipedia.org |

| pH of Aqueous Phase | Adjusted to ensure the analyte is in its most neutral, non-ionized form to maximize partitioning into the organic phase. | For neutral compounds like 4-Nitromorpholine, pH is adjusted to minimize extraction of acidic/basic interferences. | elementlabsolutions.com |

| Solvent/Sample Ratio | The volume ratio of organic solvent to the aqueous sample. | Higher ratios (e.g., 7:1) can improve recovery but increase solvent consumption and waste. Optimization is required. | chromatographyonline.com |

| Extraction Method | The technique used to mix the two phases. | Manual shaking (separatory funnel), vortex mixing, or specialized microextraction techniques like DLLME. | wikipedia.org |

| Ionic Strength | Addition of salt (e.g., NaCl, Na₂SO₄) to the aqueous phase ("salting out"). | Increases the polarity of the aqueous phase, reducing the solubility of organic analytes and driving them into the organic solvent. | elementlabsolutions.com |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more modern and often preferred alternative to LLE for sample preparation. It offers several advantages, including higher selectivity, lower solvent consumption, elimination of emulsion formation, and ease of automation. scharlab.comresearchgate.net SPE is a form of digital chromatography where components of a liquid sample are separated as they pass through a solid sorbent packed in a cartridge or disk. sigmaaldrich.com The separation is based on the analyte's affinity for the solid phase versus the liquid phase. scharlab.com

A typical SPE method involves four sequential steps:

Conditioning: The sorbent is wetted with a solvent (e.g., methanol) and then equilibrated with a solution similar to the sample matrix (e.g., deionized water). This activates the stationary phase for reproducible analyte retention. scharlab.com

Loading (Retention): The sample is passed through the conditioned cartridge. The analyte of interest and some impurities are retained on the sorbent, while the bulk of the sample matrix passes through to waste. scharlab.com

Washing: A specific solvent is passed through the cartridge to rinse away weakly bound interferences, while the target analyte remains bound to the sorbent. scharlab.com

Elution: A strong solvent is used to disrupt the analyte-sorbent interactions, eluting the analyte from the cartridge into a collection vial for analysis. This final eluate is typically of a small volume, resulting in a concentrated and purified sample. sigmaaldrich.com

The choice of sorbent is the most critical parameter in developing an SPE method. For nitramines and related nitro compounds, various sorbent types have been utilized. Coconut charcoal has been shown to be effective for extracting a range of nitrosamines from water. jeom.org Polymeric sorbents, such as those based on polystyrene-divinylbenzene (e.g., XAD resins), are also widely used due to their high surface area and capacity for retaining a broad range of organic compounds. mdpi.com

Table 2: Example SPE Methodologies for Nitrosamine (B1359907)/Nitramine-Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Analyte Class | N-Nitrosamines in drinking water | jeom.org |

| Sorbent | Coconut Charcoal | jeom.org |

| Sample Volume | 500 mL | jeom.org |

| Elution Solvent | Methylene (B1212753) Chloride | jeom.org |

| Final Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | jeom.org |

| Key Finding | Method detection limits were below 4 ng/L with recoveries between 68.7% and 113%. | jeom.org |

Complementary Analytical Techniques

While primary analytical methods like GC-MS or LC-MS are used to identify and quantify 4-Nitromorpholine itself, other techniques are often necessary to analyze related species that may be present in the sample. These can include inorganic precursors, degradation products, or ionic contaminants. Ion chromatography is a powerful complementary technique for this purpose.

Ion Chromatography (IC) for Related Species

Ion chromatography (IC) is a form of liquid chromatography used for the separation and quantification of ionic species. carleton.edu It is particularly valuable for analyzing inorganic anions and cations that may be associated with the synthesis, degradation, or environmental fate of 4-Nitromorpholine. For instance, nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) are key ions of interest, as they can be precursors in nitrosation reactions or products of nitramine degradation. thermofisher.com

In a typical IC system, a liquid sample is injected and transported by an aqueous eluent through a separation column, a suppressor, and into a conductivity detector. carleton.eduthermofisher.com The separation column contains an ion-exchange resin that separates ions based on their type and size. carleton.edu After the column, a suppressor is often used to reduce the background conductivity of the eluent and convert the analyte ions into a more conductive form, thereby increasing the sensitivity of detection. sigmaaldrich.com

IC is widely applied for the analysis of anions like fluoride, chloride, nitrite, nitrate, and sulfate (B86663) in various water matrices. carleton.edu The technique can be validated to measure trace levels of nitrate and nitrite, making it suitable for monitoring potential contamination or decomposition pathways related to nitro compounds. thermofisher.com For example, a validated IC method can provide excellent resolution between a high concentration of chloride and a low concentration of nitrite, which is often a challenging analytical task. thermofisher.com

Table 3: Typical Ion Chromatography Conditions for Anion Analysis

| Parameter | Description | Reference |

|---|---|---|

| Target Analytes | Nitrite (NO₂⁻), Nitrate (NO₃⁻) | thermofisher.comacs.org |

| Instrument | Ion Chromatograph with Suppressed Conductivity Detector | thermofisher.com |

| Separation Column | Anion-exchange column (e.g., Metrosep A Supp 5) | acs.org |

| Eluent | Aqueous solution of sodium carbonate and sodium bicarbonate | acs.org |

| Sample Preparation | Filtration through a 0.2 or 0.45 µm filter to remove particulates. | carleton.eduthermofisher.com |

| Application | Determination of inorganic anions in explosives residue, water samples, and pharmaceutical products. | thermofisher.comresearchgate.net |

Advanced Research Applications and Derivatization in Organic Synthesis

Role as a Synthetic Intermediate

4-Nitromorpholine is frequently utilized as a versatile intermediate in organic synthesis. ontosight.ai Its established reactivity allows it to serve as a foundational building block for a range of more complex chemical structures. The presence of the nitro group makes it a valuable precursor for various chemical transformations. ontosight.ai

Nitramines are a class of compounds that feature a nitro group (NO₂) bonded to a nitrogen atom and are widely applied in propellant and explosive technology. lsbu.ac.uk 4-Nitromorpholine is a key example within this class and serves as a representative intermediate in the synthesis of other primary and secondary nitramines. orgsyn.org The synthesis of these energetic materials often involves the nitration of suitable precursors. thieme-connect.de

Several methods have been established for the synthesis of 4-nitromorpholine itself, highlighting its importance as a precursor. These methods include the reaction of dinitrogen pentoxide with morpholine (B109124), the oxidation of N-nitrosomorpholine, and the nitrolysis of N-acyl derivatives of morpholine. orgsyn.orgthieme-connect.de One notable method involves the alkaline nitration of morpholine using acetone (B3395972) cyanohydrin nitrate (B79036), which is considered a general and straightforward process for obtaining secondary nitramines. orgsyn.org The nitration of N-acetyl derivatives of pyrrolidine, piperidine, and morpholine can be cleaved by nitronium trifluoromethanesulfonate (B1224126) to yield the corresponding nitramines. thieme-connect.de Another approach involves using dinitrogen pentoxide (N₂O₅), a nitrating agent noted for the cleanliness of its reactions, which are being explored for environmentally-friendly manufacturing of energetic materials. researchgate.net

Table 1: Selected Synthetic Routes to 4-Nitromorpholine

| Precursor | Reagents | Key Conditions | Reference |

|---|---|---|---|

| Morpholine | Acetone cyanohydrin nitrate | The mixture is heated, leading to an exothermic reaction around 60°C, then maintained at 80°C for one hour. | orgsyn.org |

| N-formyl-morpholine | Nitric acid, Acetic anhydride (B1165640) | The reaction utilizes a potent nitrating mixture. | orgsyn.org |

| Morpholine | Dinitrogen pentoxide (N₂O₅) | Involves the direct interaction of the amine with the nitrating agent. | orgsyn.org |

| N-nitrosomorpholine | Peroxytrifluoroacetic acid | An oxidation reaction to convert the nitroso group to a nitro group. | orgsyn.org |

Beyond its use in energetic materials, 4-nitromorpholine functions as a valuable intermediate in the synthesis of a broader range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai The concept of one-pot synthesis, which streamlines the creation of complex molecules by performing multiple reaction steps in a single vessel, is an area where versatile intermediates are crucial. numberanalytics.com The reactivity of the nitro-amino functionality allows for its incorporation into larger, more complex molecular architectures.

The reduction of the nitro group can yield other useful derivatives. For instance, the reduction of 4-nitromorpholine can produce 4-aminomorpholine, itself an important synthetic intermediate. This transformation opens pathways to different classes of compounds. The ability to introduce the morpholine moiety and then modify the nitro group makes it a strategic component in multistep syntheses. This approach is valuable in pharmaceutical research for creating derivatives of existing molecules to explore structure-activity relationships (SAR). orgsyn.org

Derivatization for Functional Material Research

The derivatization of 4-nitromorpholine is a key area of research, particularly for the development of functional materials. The most prominent application in this domain is the creation of energetic materials, where compounds like N,N′-dinitroethane-1,2-diamine (EDNA), 1,3,5-trinitro-1,3,5-triazinane (RDX), and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) are well-established propellants and explosives. thieme-connect.de

Research also extends to energetic polymer precursors. researchgate.net For example, clean nitration reactions using reagents like dinitrogen pentoxide are being explored for synthesizing precursors for energetic polymers such as polyNIMMO (poly(3-nitratomethyl-3-methyloxetane)). researchgate.net While 4-nitromorpholine itself is a discrete molecule, the chemistry involved in its synthesis and derivatization is fundamental to the broader field of energetic polymers and plasticisers, which are critical functional materials in defense and aerospace applications. lsbu.ac.uk

Exploration of Morpholine Radical Chemistry

The formation of 4-nitromorpholine can occur through free radical pathways, a subject of significant research interest. acs.org Studies on the reaction of secondary amines with reactive nitrogen species like peroxynitrite (ONOO⁻) have shown that both N-nitrosamines and N-nitramines are formed. acs.org

A proposed mechanism involves the one-electron oxidation of a secondary amine, such as morpholine, by peroxynitrite. acs.org This step forms an amino radical (R₂N•). This highly reactive intermediate can then react with either nitric oxide (•NO) to yield a nitrosamine (B1359907) or with nitrogen dioxide (•NO₂) to form a nitramine like 4-nitromorpholine. acs.org The reaction of morpholine with nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻) has also been shown to yield nitromorpholine. acs.org

The reaction conditions, particularly pH, play a critical role in determining the product distribution. The nitration of morpholine by peroxynitrite is optimal at a pH of 8.5. acs.org At alkaline pH, the yield of the nitrosamine (N-nitrosomorpholine) is significantly higher than that of the nitramine, whereas at a pH below 7.5, more nitromorpholine is formed than nitrosomorpholine. acs.org

Table 2: Effect of pH on Product Formation from Morpholine and Peroxynitrite

| pH | Dominant Product | Relative Yield | Reference |

|---|---|---|---|

| > 10.0 (Alkaline) | N-Nitrosomorpholine | Yield of nitrosomorpholine is 3x higher than nitromorpholine. | acs.org |

| 8.5 | N-Nitromorpholine | Optimal pH for nitration by peroxynitrite. | acs.org |

| < 7.5 (Acidic) | N-Nitromorpholine | 2x more nitromorpholine formed than nitrosomorpholine. | acs.org |

This radical chemistry is also relevant in environmental contexts. In the atmosphere, nitramines can be formed from the degradation of amines initiated by photolytically produced hydroxyl radicals. rsc.org

Environmental Chemical Processes and Atmospheric Fate of 4 Nitromorpholine

Formation in Environmental Systems

4-Nitromorpholine is not typically released directly into the environment in significant quantities. Instead, it is primarily formed through chemical reactions involving its parent amine, morpholine (B109124), in specific environmental and industrial systems.

The atmospheric degradation of amines, such as morpholine, can lead to the formation of N-nitramines, including 4-nitromorpholine. This process is initiated by photochemical reactions driven by sunlight. The primary oxidant in the troposphere is the hydroxyl radical (•OH), which is photochemically generated. researchgate.netcopernicus.org

The atmospheric formation of 4-nitromorpholine from morpholine proceeds through the following key steps:

H-abstraction by Hydroxyl Radical (•OH) : The process begins with the abstraction of a hydrogen atom from the amine group of morpholine by a hydroxyl radical (•OH). This reaction forms an amino radical. researchgate.netresearchgate.net

Reaction with Nitrogen Dioxide (NO₂) : The resulting amino radical can then react with nitrogen dioxide (NO₂), a common air pollutant, to form N-nitromorpholine. researchgate.netwhiterose.ac.uk

Scheme 1: Atmospheric Photo-oxidation of Morpholine

A simplified representation of the reaction pathway.

Amine-based post-combustion carbon capture (PCC) is a technology used to mitigate CO₂ emissions from sources like fossil fuel-fired power plants. nih.govresearchgate.net These systems use amine solutions, often including morpholine, to absorb CO₂ from flue gas. acs.orgmdpi.com However, a significant concern with this technology is the formation of harmful byproducts, such as nitrosamines and nitramines, from the reaction between the solvent amines and nitrogen oxides (NOx) present in the flue gas. nih.govacs.org

The formation of 4-nitromorpholine in CO₂ capture systems is primarily driven by the presence of nitrogen dioxide (NO₂) in the flue gas. acs.org The key chemical mechanisms are:

Direct Reaction with NO₂ : Secondary amines like morpholine can react directly with nitrogen dioxide (NO₂) in the absorber unit of the capture plant to form nitramines. researchgate.net Studies using morpholine as a model solvent have shown that the accumulation of N-nitromorpholine in both the absorber and the water-wash section correlates positively with the concentration of NO₂ in the flue gas. acs.org Interestingly, its formation does not show a correlation with nitric oxide (NO) concentration. acs.org

Influence of Flue Gas Composition : The rate of N-nitromorpholine formation is also influenced by other components of the flue gas. For instance, the accumulation of both N-nitrosomorpholine and N-nitromorpholine has been observed to be fastest in the absence of CO₂. acs.org

| Flue Gas Component | Effect on 4-Nitromorpholine Formation | Reference |

|---|---|---|

| Nitrogen Dioxide (NO₂) | Positive correlation; increased NO₂ leads to increased formation. | acs.org |

| Nitric Oxide (NO) | No direct correlation observed. | acs.org |

| Carbon Dioxide (CO₂) | Absence of CO₂ leads to faster formation. | acs.org |

| Humidity | Did not affect nitrosamine (B1359907) accumulation; likely similar for nitramines. | acs.org |

Transformation and Removal Processes in Environmental Matrices

Once formed, 4-nitromorpholine can be transported and transformed through various physical and chemical processes in the environment. Its fate is determined by its stability in different environmental compartments, such as water and the atmosphere.

The fate of 4-nitromorpholine in aquatic systems is largely governed by its resistance to degradation.

Photolytic Stability : Unlike their nitrosamine counterparts, which degrade rapidly in sunlight, nitramines are photolytically stable. researchgate.netresearchgate.net 4-Nitromorpholine does not absorb light in the natural sunlight range, making direct photodegradation in surface waters an insignificant removal process. researchgate.net

Hydrolysis : Nitramines are generally resistant to hydrolysis under typical environmental pH and temperature conditions. researchgate.netresearchgate.net Some studies have noted degradation of certain nitramines (nitrosopiperazine and piperazine (B1678402) nitramine) at elevated temperatures (50°C) and neutral pH, but not under cooler, more typical environmental conditions. researchgate.netresearchgate.net This suggests that hydrolysis is a very slow degradation pathway for 4-nitromorpholine in natural waters.

Radical Reactions : While direct photolysis is not significant, indirect degradation pathways involving reactive species in water can occur. Advanced oxidation processes involving hydroxyl radicals (•OH) and hydrated electrons (e⁻aq) have been shown to degrade nitramines in water. researchgate.netnih.gov The rate constants for these reactions indicate that reduction by hydrated electrons is considerably faster than oxidation by hydroxyl radicals. nih.gov However, the environmental relevance of these radical-driven pathways in natural waters depends on the concentration of these reactive species.

| Degradation Process | Reactivity of Nitramines (e.g., 4-Nitromorpholine) | Significance in Natural Waters | Reference |

|---|---|---|---|

| Direct Photolysis | Stable; do not absorb natural sunlight. | Insignificant | researchgate.netccsnorway.com |

| Hydrolysis | Generally resistant at ambient temperatures. | Very slow; insignificant under most conditions. | researchgate.netresearchgate.net |

| Reaction with •OH | Can be degraded by hydroxyl radicals. | Dependent on •OH concentration. | researchgate.netnih.gov |

| Reaction with e⁻aq | Can be degraded by hydrated electrons. | Dependent on e⁻aq concentration. | nih.gov |

The atmospheric fate of 4-nitromorpholine is characterized by its potential for long-range transport and its contribution to the formation of secondary organic aerosol (SOA).

Atmospheric Lifetime : The atmospheric lifetime of nitramines with respect to reaction with •OH radicals is estimated to be more than a day. uio.no This relative persistence allows for transport away from emission sources before significant degradation occurs. uio.no In contrast to nitrosamines, which are rapidly photolyzed, nitramines are not photolabile and may accumulate in the atmosphere. ccsnorway.com

Aerosol Formation and Partitioning : Volatile organic compounds and their oxidation products can partition between the gas and particle phases in the atmosphere, contributing to the formation of SOA. rsc.orgca.gov 4-Nitromorpholine, as a semi-volatile organic compound, is expected to participate in this partitioning. nih.govyoutube.com Its hydrophilic nature suggests it can be incorporated into aqueous aerosols, such as cloud and fog droplets, and be removed from the atmosphere through wet deposition (rain or fog). ccsnorway.com The presence of nitramines in aerosols and fogs is a potential concern, as they may be shielded from photolytic processes within the aerosol matrix. ccsnorway.comresearchgate.net The formation of SOA is a complex process influenced by factors such as the precursor compound, oxidant concentrations (•OH, O₃, NO₃), and environmental conditions. rsc.orgcopernicus.org While specific studies on SOA formation from 4-nitromorpholine are limited, the atmospheric oxidation of other amines is known to produce particles. whiterose.ac.uk

Future Research Directions and Emerging Methodologies

Development of Green and Sustainable Synthetic Routes

Traditional synthesis of 4-Nitromorpholine often involves harsh reagents and conditions, such as the use of strong acids like nitric acid in combination with acetic anhydride (B1165640) or the oxidation of N-nitrosomorpholine. orgsyn.org These methods can generate significant chemical waste and present environmental and safety concerns. The principles of green chemistry—which aim to reduce or eliminate the use and generation of hazardous substances—provide a framework for developing more sustainable synthetic routes. chemistryjournals.netiwu.edu

Future research in this area will likely focus on several key strategies:

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents to replace traditional acid mixtures. This could include reagents that operate under neutral or alkaline conditions, similar to the use of acetone (B3395972) cyanohydrin nitrate (B79036) for other nitramines, which is noted as a unique approach for carrying out nitration under such conditions. orgsyn.org

Catalytic Processes: Developing catalytic systems, such as those using solid acid catalysts, that can improve reaction efficiency and be easily recovered and reused, thus minimizing waste.

Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net While the synthesis of the morpholine (B109124) ring itself has seen green chemistry advancements, such as using ethylene (B1197577) sulfate (B86663) in a redox-neutral protocol, applying these principles to the specific N-nitration of the morpholine ring is a key future direction. chemrxiv.orgchemrxiv.org

A comparative overview of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis | Future Green Synthesis (Proposed) |

| Reagents | Fuming nitric acid, acetic anhydride, peroxytrifluoroacetic acid orgsyn.org | Mild nitrating agents, reusable catalysts |

| Solvents | Volatile organic solvents | Water, ionic liquids, solvent-free conditions |

| Conditions | High temperatures, strong acids | Lower temperatures, neutral or mild conditions |

| Waste Profile | High waste generation, hazardous byproducts | Reduced waste (high atom economy), recyclable catalysts |

| Safety | Potential for explosive mixtures orgsyn.org | Inherently safer processes and materials |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To improve the synthesis of 4-Nitromorpholine, a deeper understanding and control of the reaction process are essential. Advanced spectroscopic techniques used in-situ (in the reaction mixture) can provide real-time data on the consumption of reactants, formation of intermediates, and generation of products. This allows for precise control over reaction parameters, leading to optimized yields and minimized byproduct formation.

Future research should leverage these probes:

In-situ Nuclear Magnetic Resonance (NMR): As demonstrated in studies of related compounds, ¹H-NMR can be used to track reactions in real-time. For instance, it has been used to detect the key intermediate N-hydroxymethylmorpholine during the formation of N-nitrosomorpholine, a precursor to 4-Nitromorpholine. rsc.org This methodology could be adapted to monitor the nitration of morpholine, providing critical insights into the reaction kinetics and mechanism.

Vibrational Spectroscopy (FT-IR and Raman): These techniques can monitor the changes in functional groups throughout the reaction. For example, the appearance of the characteristic nitro group (NO₂) stretches and the disappearance of the N-H bond of the morpholine precursor could be tracked in real-time to determine the reaction's progress and endpoint.

The application of such techniques can transform the synthesis from a conventional batch process to a highly controlled, continuously monitored operation. cardiff.ac.uk

Integrated Computational and Experimental Approaches for Mechanistic Discovery

Understanding the detailed reaction mechanism—the step-by-step pathway from reactants to products—is fundamental to developing better synthetic methods. The integration of computational chemistry with experimental studies offers a powerful approach to achieve this. nih.gov Density Functional Theory (DFT) is a computational method that can model molecular structures, energies, and transition states, providing insights that are difficult to obtain through experiments alone. researchgate.netrsc.org

A combined experimental and DFT study has already been successfully applied to elucidate the unexpected formation of N-nitrosomorpholine from N-hydroxymethylmorpholine in fuming nitric acid. rsc.orgrsc.org The DFT calculations in that study supported a proposed mechanism involving a rigid bicyclic transition state and highlighted the crucial role of ammonia (B1221849) and water molecules. rsc.orgrsc.org

Future work on 4-Nitromorpholine should adopt a similar integrated strategy:

Modeling Reaction Pathways: Use DFT to map out the potential energy surfaces for the nitration of morpholine. This can help identify the most likely reaction mechanism, calculate the energy barriers for each step, and predict the structures of transient intermediates and transition states.

Validating Predictions: Synthesize and attempt to isolate predicted intermediates, or use spectroscopic methods to detect their presence, thereby validating the computational model.

Catalyst Design: Employ computational screening to identify and design more efficient catalysts for a greener synthesis, as has been explored for other morpholine-catalyzed reactions. researchgate.net

This synergistic approach allows researchers to not only understand how a reaction works but also to rationally design improved processes. mdpi.com

Novel Analytical Techniques for Trace Analysis in Complex Matrices

The ability to detect and quantify minute amounts of 4-Nitromorpholine in complex samples such as environmental water or biological tissues is crucial for monitoring and safety assessment. While some studies have searched for 4-Nitromorpholine in biological systems, its detection remains a challenge. nih.gov The development of highly sensitive and selective analytical methods is therefore a critical area for future research.

Methodologies developed for the related compound N-nitrosomorpholine (NMOR) provide a strong foundation. These include:

Gas Chromatography (GC): Methods using GC coupled with highly selective detectors like the Thermal Energy Analyzer (TEA), which is specific for nitroso compounds, have achieved detection limits in the parts-per-trillion range for NMOR in air. dnacih.comosha.gov Similar GC-based methods, perhaps using a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS), could be developed for 4-Nitromorpholine.

Mass Spectrometry (MS): Coupling liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) is the gold standard for trace analysis. This technique offers exceptional sensitivity and specificity by isolating a target molecule and then fragmenting it to produce a unique "fingerprint." A method using GC-MS to detect a metabolite of NMOR in urine has proven effective for quantifying exposure to as little as 0.6 micrograms of the parent compound. nih.govresearchgate.net

Future research should focus on developing and validating a dedicated LC-MS/MS or GC-MS/MS method for 4-Nitromorpholine. This would involve optimizing sample extraction and cleanup procedures for different matrices to ensure reliable and accurate quantification at very low levels.

| Technique | Detector | Typical Application | Potential Detection Limit |

| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA) | Trace analysis of N-nitrosamines in air dnacih.comosha.gov | Parts-per-trillion (ppt) |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of N-nitrosamine metabolites in urine nih.gov | Sub-microgram |

| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Proposed for 4-Nitromorpholine in environmental/biological samples | Expected to be very low (ppt or lower) |

Exploration of New Derivatization Strategies for Advanced Applications

4-Nitromorpholine can serve as a versatile chemical intermediate for the synthesis of more complex molecules with potentially valuable properties. solubilityofthings.com Derivatization involves chemically modifying a core structure to create a library of related compounds. The morpholine scaffold itself is a common feature in many pharmaceuticals and agrochemicals. researchgate.net By using 4-Nitromorpholine as a starting point, new families of compounds can be accessed.

Future research should explore the rich chemistry of the 4-Nitromorpholine structure:

Modification of the Nitro Group: The nitro group is a key functional handle. It can be reduced to an amino group (-NH₂), which can then participate in a wide range of subsequent reactions (e.g., amide formation, alkylation). This would transform 4-Nitromorpholine into 4-Aminomorpholine, a versatile building block for creating new derivatives.

Ring Functionalization: While the nitro group deactivates the nitrogen atom, reactions on the carbon atoms of the morpholine ring could be explored to add further complexity and functionality.

Synthesis of Novel Heterocycles: Following derivatization, the modified morpholine ring could be used as a scaffold to build new, larger heterocyclic systems, a strategy that has been used to create novel 1,2,4-triazole (B32235) derivatives from other morpholine intermediates. researchgate.net

By systematically exploring these derivatization strategies, researchers may discover new compounds with applications in medicinal chemistry, materials science, or as specialized chemical probes. nih.gov

Q & A

Q. How can researchers ensure reproducibility in 4-Nitromorpholine synthesis protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.